Anamorelin
Vue d'ensemble
Description
Therapeutic Potential of Anamorelin
Anamorelin is a novel, orally administered ghrelin mimetic that has shown promise in treating cancer-related cachexia, a condition characterized by weight loss and muscle wasting that negatively impacts patients' quality of life and survival. In a multicenter, randomized, double-blind, crossover pilot study, anamorelin was found to significantly increase body weight and anabolic hormone levels in patients with various cancers and cachexia . The study reported that anamorelin increased growth hormone (GH) levels and insulin-like growth factor-1 (IGF-1), as well as patient-reported symptoms, including appetite as measured by the Anderson Symptom Assessment Scale (ASAS). However, some adverse events such as hyperglycemia, nausea, and dizziness were reported .
Synthesis Analysis
Anamorelin has been evaluated in several clinical trials for its efficacy and safety. In a phase 2 trial involving Japanese patients with non-small cell lung cancer (NSCLC) and cachexia, anamorelin was administered at doses of 50 or 100 mg daily for 12 weeks. The study found that anamorelin significantly improved lean body mass (LBM), performance status, and quality of life (QOL) compared to placebo . Another study with Japanese patients confirmed these findings, showing that anamorelin improved weight loss and anorexia in patients with advanced cancer .
Molecular Structure Analysis
The preclinical pharmacologic profile of anamorelin HCl (ANAM) has been reported, demonstrating its agonist activity on the ghrelin receptor and its ability to stimulate GH release in vitro. In vivo studies in rats and pigs showed that anamorelin significantly increased food intake, body weight, and GH levels, supporting its potential as a treatment for cancer anorexia-cachexia syndrome .
Chemical Reactions Analysis
Anamorelin's mechanism of action involves mimicking the effects of ghrelin, a hormone that stimulates appetite and growth hormone secretion. By acting as a ghrelin receptor agonist, anamorelin has been shown to have appetite-enhancing and anabolic activities, which are beneficial in addressing the symptoms of cancer cachexia .
Physical and Chemical Properties Analysis
The physical and chemical properties of anamorelin contribute to its therapeutic potential. As an orally active compound, it is well-suited for patient compliance. The safety profile of anamorelin has been extensively studied, with a phase 3 safety extension study (ROMANA 3) showing that anamorelin was well tolerated over a 24-week treatment period. The study also confirmed that anamorelin significantly improved body weight and anorexia-cachexia symptoms without significant improvement in handgrip strength .
An integrated analysis of two phase 2 trials further supported the efficacy of anamorelin in improving lean body mass and quality of life in patients with cancer anorexia-cachexia, with a favorable safety profile . Additional studies have shown that anamorelin improves lean body mass and anorexia in advanced gastrointestinal cancer patients , and its regulatory approval in Japan for the treatment of cachexia in patients with NSCLC, gastric cancer, pancreatic cancer, and colorectal cancer highlights its clinical relevance .
The development and potential place in therapy for anamorelin hydrochloride in treating cancer anorexia-cachexia syndrome have been summarized, emphasizing its ability to ameliorate components of the syndrome, including loss of lean body mass and reversal of anorexia . Lastly, a study on patients with cancer cachexia and a low body mass index (BMI) demonstrated the efficacy and safety of anamorelin in this specific patient population .
Applications De Recherche Scientifique
Application in Non-Small Cell Lung Cancer (NSCLC) and Cachexia
- Summary of the Application : Anamorelin is used in patients with advanced NSCLC and cachexia . It targets multiple components of cancer cachexia, including appetite, body composition, adipose tissue metabolism, energy expenditure, and inflammation .
- Methods of Application : Anamorelin is administered orally . The specific dosage and frequency would depend on the individual patient’s condition and the physician’s prescription.
- Results or Outcomes : In the ROMANA studies, compared with placebo, anamorelin significantly increased lean body mass in NSCLC patients . Body composition analysis suggested that anamorelin is an active anabolic agent in patients with NSCLC, without the side effects of other anabolic drugs . Anamorelin also induced a significant and meaningful improvement of anorexia/cachexia symptoms .
Application in Growth Hormone Secretagogue Receptor Agonist
- Summary of the Application : Anamorelin is a ghrelin receptor agonist that stimulates the growth hormone secretagogue receptor (GHSR), and has been developed for treating anorexia and weight loss .
- Methods of Application : Anamorelin is administered orally . The metabolic pathways of Anamorelin were studied in vitro using human liver microsomes (HLM), based on classical molecular networking (MN) and feature-based molecular networking (FBMN) from the Global Natural Products Social Molecular Networking platform .
- Results or Outcomes : 18 metabolites (M1–M12) were successfully identified, suggesting that the metabolic pathways involved were demethylation, hydroxylation, dealkylation, desaturation, and N -oxidation . The major metabolites detected in HLM, M1 and M7, were dissimilar from those observed in the CYP3A4 isozyme assay, which is recognized to be markedly inhibited by anamorelin .
Orientations Futures
While Anamorelin has shown promise in treating CACS, further studies are needed to confirm its efficacy and safety . Future research should focus on validating entry criteria, endpoints, outcomes, and potential synergistic effects and interactions between different targets, nutrition, and exercise interventions .
Propriétés
IUPAC Name |
2-amino-N-[(2R)-1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)/t26-,31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPFSIRUEPQQPP-MXBOTTGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@](C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179702 | |
Record name | Anamorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Anamorelin | |
CAS RN |
249921-19-5 | |
Record name | Anamorelin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=249921-19-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anamorelin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0249921195 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anamorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06645 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Anamorelin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ANAMORELIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD5RBA1NKF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.